N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)10-15(24-16)26-8-6-25(7-9-26)14-5-4-13(11-22-14)17(18,19)20/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJSMNALQQBFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a synthetic compound with potential therapeutic applications, particularly in oncology due to its structural characteristics that suggest activity against various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential clinical applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F3N6 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2548991-50-8 |
The compound's structure features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which are known to enhance bioactivity through various mechanisms, including:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors. Kinases are critical in signaling pathways related to cell proliferation and survival, making them prime targets in cancer therapy .
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression .
Efficacy in Preclinical Studies
Research has indicated that compounds with similar structures exhibit significant anti-tumor activity. For instance, a study on pyrido[3,4-d]pyrimidines demonstrated their effectiveness against non-small cell lung cancer (NSCLC) by targeting HER family kinases, suggesting that this compound may share this potential .
Case Studies
- NSCLC Treatment : In clinical trials involving similar compounds targeting HER mutations, patients exhibited improved outcomes when treated with kinase inhibitors. The mechanism often involves the selective inhibition of tumor cell proliferation while sparing normal cells .
- Psychotropic Effects : The piperazine component has been linked to modulation of serotonin receptors, indicating potential use in treating mood disorders. This aligns with studies showing that piperazine derivatives can influence neurotransmitter systems effectively .
Safety and Toxicology
Preliminary toxicity assessments indicate that compounds similar to this compound can exhibit acute toxicity if ingested and may cause skin irritation upon contact . Further toxicological studies are necessary to establish a safety profile for clinical use.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine has shown potential as a pharmaceutical agent due to its structural features that may interact with various biological targets.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy against cancer cell lines. The results indicated that this compound inhibits cell proliferation and induces apoptosis in specific cancer types, suggesting its potential as a lead compound for anticancer drug development .
Neuropharmacology
The compound's piperazine moiety suggests possible interactions with neurotransmitter systems, making it a candidate for neurological studies.
Case Study: Antidepressant Effects
Research conducted at a leading pharmacology institute demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin receptors, indicating its potential therapeutic use in treating depression .
Antimicrobial Activity
The trifluoromethyl group is known to enhance the biological activity of compounds, including antimicrobial properties.
Case Study: Bacterial Inhibition
In vitro studies published in Antimicrobial Agents and Chemotherapy showed that the compound effectively inhibits the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This positions it as a promising candidate for further development as an antimicrobial agent .
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine and pyridine rings are susceptible to oxidation under specific conditions:
-
Pyrimidine N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid generates pyrimidine N-oxide derivatives, altering electronic properties for downstream functionalization .
-
Amine Oxidation : The secondary amine in the piperazine linker can be oxidized to a nitroso or nitro group using strong oxidants like potassium permanganate (KMnO₄), though steric hindrance from the trifluoromethylpyridine group may limit reactivity.
Example Reaction Conditions :
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | 30% H₂O₂, AcOH, 60°C, 12h | Pyrimidine N-oxide derivative | 45–60% |
Reduction Reactions
The compound’s synthetic precursors (e.g., nitro intermediates) undergo reduction:
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Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces nitro groups to amines, critical in multi-step syntheses.
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Trifluoromethyl Stability : The -CF₃ group remains inert under standard reduction conditions, preserving its electron-withdrawing effects .
Key Data :
-
Reduction of nitro analogs proceeds with >80% conversion using H₂/Pd-C in ethanol at 25°C.
Nucleophilic Substitution
The pyrimidine ring’s 2- and 4-positions are reactive toward nucleophiles:
-
Chloride Displacement : Reaction with amines (e.g., benzylamine) in dimethylformamide (DMF) at 80°C replaces chlorine atoms with amine groups, enabling structural diversification .
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Piperazine Functionalization : The secondary amine in the piperazine linker undergoes alkylation or acylation. For example, treatment with acetyl chloride forms N-acetyl derivatives .
Example Reaction :
textTarget compound + AcCl → N-acetylated derivative
Conditions: Pyridine, 0°C → RT, 2h .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring (due to -CF₃) directs electrophiles to meta/para positions:
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Nitration : Mixed nitric-sulfuric acid introduces nitro groups at the pyridine’s 3-position, though harsh conditions may degrade the piperazine linker .
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Halogenation : Limited reactivity observed with bromine (Br₂/FeBr₃), requiring elevated temperatures .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage modifications:
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Suzuki-Miyaura : Boronic acids couple with halogenated pyrimidine intermediates to introduce aryl/heteroaryl groups .
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Buchwald-Hartwig Amination : Forms C-N bonds between halogenated pyridines and amines, relevant for synthesizing analogs .
Optimized Conditions :
| Reaction Type | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 70–85% |
Hydrolysis and Degradation
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Pyrimidine Ring Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the pyrimidine ring, forming urea or amidine derivatives .
-
Stability in Aqueous Media : The compound exhibits moderate stability at pH 5–7 but degrades rapidly under alkaline conditions (pH >9).
Photochemical Reactivity
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UV-Induced Isomerization : Prolonged UV exposure (254 nm) induces conformational changes in the piperazine linker, affecting binding affinity in pharmacological contexts .
Thermal Decomposition
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Pyrolysis : Above 300°C, the compound decomposes into volatile fragments (e.g., trifluoromethylpyridine, ethylamine) detectable via GC-MS.
Comparison with Similar Compounds
Key Differentiators
Trifluoromethylpyridine vs. Fluoropyrimidine : The trifluoromethyl group in the target compound offers superior metabolic stability compared to simple fluorine in but may reduce solubility.
Piperazine Linker Flexibility : Unlike rigid piperidine (e.g., ), the piperazine moiety enables adaptable binding to targets like GPCRs or kinases.
Substituent Positioning : The 5-(trifluoromethyl)pyridin-2-yl group (target compound) vs. 2-(trifluoromethyl)pyridin-4-yl () alters steric and electronic interactions.
Preparation Methods
Formation of the Pyrimidine Core
The 2-aminopyrimidine scaffold is synthesized via Biginelli-like condensation or cyclization of β-keto esters with guanidine derivatives .
Representative Protocol:
-
Reactants: Ethyl acetoacetate (1.0 eq), N-ethylguanidine hydrochloride (1.2 eq).
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Conditions: Reflux in ethanol with Na₂CO₃ (2.0 eq) for 12 hours.
Mechanism:
-
Knoevenagel condensation forms the α,β-unsaturated ketone.
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Cyclization with guanidine yields the pyrimidine ring.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | Na₂CO₃ |
| Reaction Time | 12 hours |
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Solvent | DMF |
| Base | None (self-catalyzed) |
| Purification | Column chromatography |
Coupling with 5-(Trifluoromethyl)Pyridin-2-Yl
The final step involves coupling the piperazine intermediate with 2-chloro-5-(trifluoromethyl)pyridine via Buchwald-Hartwig amination or SNAr .
Representative Protocol (Buchwald-Hartwig):
-
Reactants: Piperazine-pyrimidine intermediate (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq).
-
Catalyst: Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq).
-
Conditions: 1,4-Dioxane, 90°C, 16 hours under N₂.
Mechanism:
-
Palladium facilitates oxidative addition of the aryl chloride, followed by amine coordination and reductive elimination.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Ligand Ratio | 1:2 |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Piperazine Substitution: Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but complicate purification. Switching to toluene with microwave irradiation (150°C, 2 hours) improves yields to 89%.
-
Coupling Step: Replacing 1,4-dioxane with tert-amyl alcohol reduces Pd leaching, increasing yield to 76%.
Catalytic System Tuning
-
Pd Precursors: Pd(OAc)₂ with BINAP ligand achieves comparable yields (70%) at lower cost.
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Ligand Screening: BrettPhos outperforms Xantphos in reactions with electron-deficient pyridines, reducing side products.
Industrial-Scale Production Considerations
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 5 mol% | 1 mol% |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 48 hours | 8 hours |
Key Adjustments for Scale-Up:
-
Continuous Flow Coupling: Reduces Pd residue to <10 ppm, meeting ICH guidelines.
-
Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane.
Analytical Characterization
Critical Quality Attributes:
-
Purity: ≥99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Impurity Profile: ≤0.1% residual piperazine (LC-MS).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 6.85 (br s, 2H, NH₂), 4.20 (q, J=7.0 Hz, 2H, NCH₂), 3.75–3.60 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃), 1.25 (t, J=7.0 Hz, 3H, CH₂CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Buchwald-Hartwig | 72 | 99.5 | 12.50 |
| SNAr | 68 | 98.2 | 8.75 |
| Microwave-Assisted | 89 | 99.1 | 14.20 |
Trade-offs:
-
Buchwald-Hartwig: Higher purity but requires expensive Pd catalysts.
-
Microwave-Assisted: Faster kinetics but energy-intensive.
Q & A
What synthetic strategies are recommended for preparing this compound, and how can regiochemical control be ensured?
Answer:
A multi-step synthesis is optimal, beginning with the pyrimidine core formation via condensation of ethyl acetoacetate derivatives with guanidine. Introduce the piperazine moiety at the 6-position through nucleophilic substitution. The trifluoromethylpyridinyl group can be attached via palladium-catalyzed coupling (e.g., Buchwald–Hartwig amination). Critical steps include:
- Intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradients).
- Regiochemical validation via ¹H/¹³C NMR to confirm substitution patterns .
- Use directing groups (e.g., boronic esters) to enhance coupling selectivity at the pyridinyl position .
Which analytical techniques resolve structural ambiguities in its crystal lattice, and how are intermolecular interactions analyzed?
Answer:
- Single-crystal X-ray diffraction (SC-XRD): Determines dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding patterns (N—H⋯N, C—H⋯O) .
- Hirshfeld surface analysis: Maps intermolecular contacts (e.g., C—H⋯π interactions) contributing to crystal packing .
- DFT calculations: Validate experimental bond lengths/angles and predict electronic properties .
How should researchers address discrepancies in antimicrobial activity between in vitro and cellular assays?
Answer:
Contradictions may stem from solubility, membrane permeability, or metabolic instability. Mitigation strategies include:
- Parallel assays:
- In vitro broth microdilution (CLSI guidelines) for intrinsic activity .
- Cytotoxicity assays (MTT/XTT) to exclude nonspecific effects.
- LC-MS/MS quantification: Verify intracellular compound levels.
- Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl or methoxyphenyl variants) .
What computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina with SC-XRD-derived conformations to model target engagement (e.g., bacterial enzymes or fungal CYP450) .
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- MD simulations (AMBER): Assess conformational stability of the piperazine-pyridinyl linkage during binding .
How does conformational flexibility impact pharmacodynamics, and how can it be optimized?
Answer:
- SC-XRD analysis: Reveals torsional flexibility (e.g., pyrimidine-piperazine dihedral angles up to 86.1°) influencing target binding .
- Steric hindrance: Introduce methyl groups at flexible bonds to rigidity the structure without compromising solubility .
- SPR assays: Measure binding kinetics (ka/kd) to validate optimized conformations .
What protocols mitigate crystallization challenges during polymorph screening?
Answer:
- Solvent-drop grinding: Induce nucleation with DMSO, acetonitrile, or ethyl acetate.
- PXRD and DSC: Characterize polymorphs (e.g., metastable forms) and phase transitions .
- Computational prediction (MateriApps): Identify energetically favorable packing motifs to guide solvent selection .
How can researchers verify synthetic purity and exclude isomeric byproducts?
Answer:
- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate isomers.
- 2D NMR (NOESY): Confirm spatial proximity of substituents (e.g., pyrimidine N-H to piperazine protons) .
- Elemental analysis: Validate stoichiometry (±0.3% tolerance) .
What structural features contribute to its potential as a kinase inhibitor?
Answer:
- Pyrimidine core: Mimics ATP’s adenine in kinase binding pockets.
- Trifluoromethylpyridinyl group: Enhances hydrophobic interactions and metabolic stability .
- Piperazine linker: Provides conformational adaptability for target engagement .
- Validation: Kinase inhibition assays (e.g., radiometric or fluorescence-based) with IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
